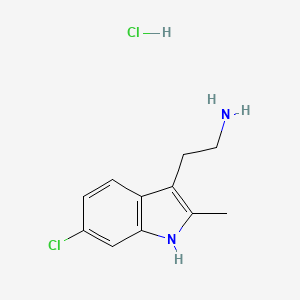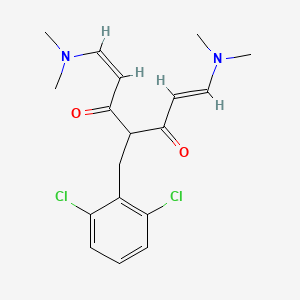
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione, also known as DCMH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of applications. In
Wissenschaftliche Forschungsanwendungen
Optical Properties and Biological Imaging
The compounds similar to the specified chemical, such as 1,7-bis(4-ethyloxy-3-methoxy-phenyl)-1,6-heptadiene-3,5-dione, have been explored for their fluorescence properties. Research has shown that these compounds exhibit significant two-photon absorption cross-sections, making them suitable for high-specificity immunofluorescent cellular labeling. This indicates potential applications in biological imaging, particularly in visualizing cellular components and processes with high resolution and specificity (Xu et al., 2014).
Synthetic Applications
Curcumin derivatives, which share a similar structural framework with the chemical , have been synthesized and utilized in various chemical reactions. For example, the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines has been achieved using related diethoxyhexadiene diones. These synthetic processes showcase the versatility of such compounds in creating novel chemical structures, potentially useful in pharmaceuticals and materials science (Bonacorso et al., 1995).
Catalysis and Chemical Synthesis
Chemicals structurally related to the specified compound have been employed as catalysts in the synthesis of complex organic compounds. For instance, triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been used as a catalyst in the synthesis of pyridine-pyrimidines, demonstrating the role of such compounds in facilitating efficient and sustainable chemical reactions (Rahmani et al., 2018).
Luminescent Polymers
The framework of the specified compound is also relevant in the development of luminescent polymers. Similar structures, like 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-diones, have been incorporated into polymers to create materials with strong fluorescence and high quantum yields. These materials have potential applications in optoelectronics and as sensors due to their unique optical properties (Zhang & Tieke, 2008).
Eigenschaften
IUPAC Name |
(1Z,6E)-4-[(2,6-dichlorophenyl)methyl]-1,7-bis(dimethylamino)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWOURLXHZUTR-PNQPDEHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)/C=C\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

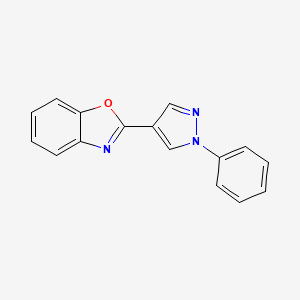


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)


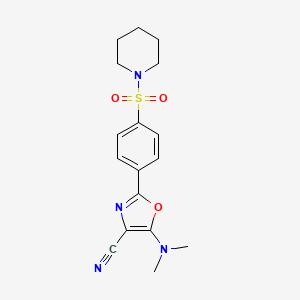

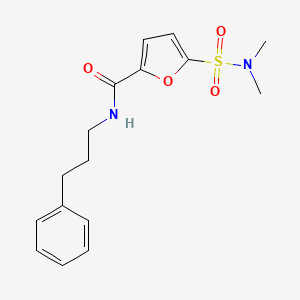
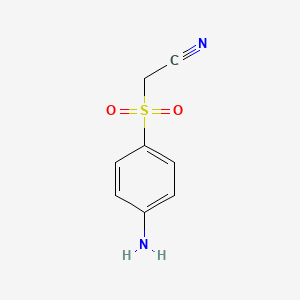
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)
![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)
